1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole
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Overview
Description
1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an appropriate hydrazide with a nitrile under acidic conditions.
Sulfanyl Linkage Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.
Tetrazole Ring Formation: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The chlorophenyl and oxadiazole groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-5-methyl-1H-tetrazole: Lacks the oxadiazole moiety.
1-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-tetrazole: Lacks the chlorophenyl group.
5-(3-chlorophenyl)-1H-tetrazole: Lacks both the oxadiazole and sulfanyl groups.
Uniqueness
1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole is unique due to the presence of both the oxadiazole and tetrazole rings, as well as the sulfanyl linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11ClN6OS |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
5-[[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11ClN6OS/c17-12-7-4-8-13(9-12)23-16(19-21-22-23)25-10-14-18-15(20-24-14)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
BPAHLAQMDZKBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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